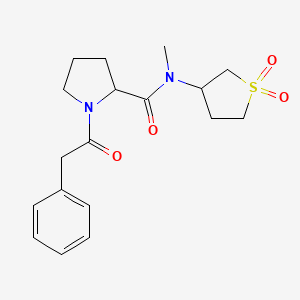![molecular formula C12H6ClN3O3S B7531567 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7531567.png)
4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine
Overview
Description
4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine, also known as CNP, is a heterocyclic compound that has been widely studied for its potential use in pharmaceuticals. CNP has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.
Mechanism of Action
4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. The compound has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation, as well as the activity of several kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine in lab experiments is that it has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins. However, one limitation is that the compound may not be suitable for use in vivo, as it may have toxic effects on healthy cells.
Future Directions
There are several future directions for research involving 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine, including the development of more potent and selective inhibitors of disease-related enzymes and proteins. Additionally, the use of 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine in combination with other drugs may help to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine in vivo.
Scientific Research Applications
4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
properties
IUPAC Name |
4-(3-chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S/c13-8-5-7(1-2-10(8)16(17)18)19-12-11-9(3-4-20-11)14-6-15-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZHILJUPGKCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=NC3=C2SC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

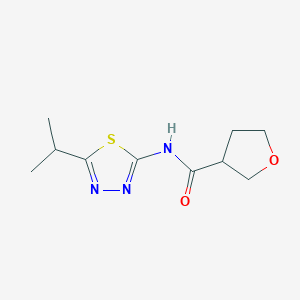
![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
![N-(1-tert-butylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7531512.png)

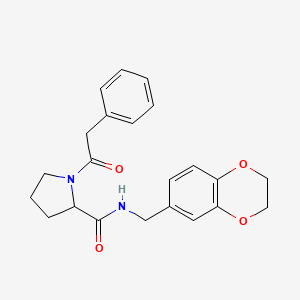
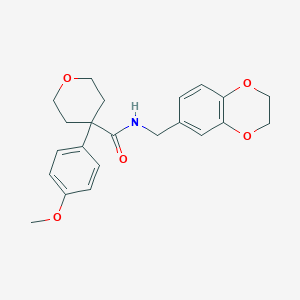
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
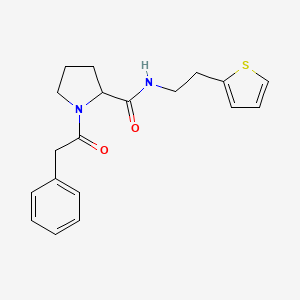

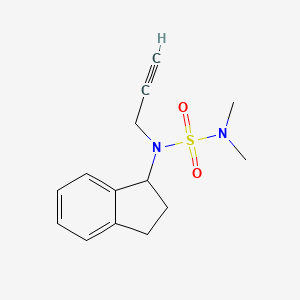
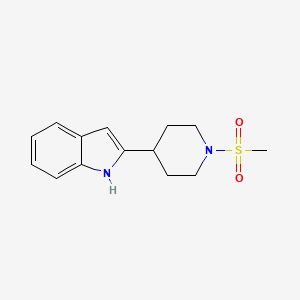
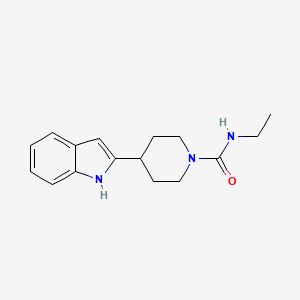
![N-(2-cyanopropyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7531583.png)
